5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid 5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 16490-09-8
VCID: VC20334216
InChI: InChI=1S/C9H13N3O5/c1-12(2-3-13)4-5-6(8(15)16)10-9(17)11-7(5)14/h13H,2-4H2,1H3,(H,15,16)(H2,10,11,14,17)
SMILES:
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol

5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

CAS No.: 16490-09-8

Cat. No.: VC20334216

Molecular Formula: C9H13N3O5

Molecular Weight: 243.22 g/mol

* For research use only. Not for human or veterinary use.

5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid - 16490-09-8

Specification

CAS No. 16490-09-8
Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
IUPAC Name 5-[[2-hydroxyethyl(methyl)amino]methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C9H13N3O5/c1-12(2-3-13)4-5-6(8(15)16)10-9(17)11-7(5)14/h13H,2-4H2,1H3,(H,15,16)(H2,10,11,14,17)
Standard InChI Key OMARWGDEOAPEFD-UHFFFAOYSA-N
Canonical SMILES CN(CCO)CC1=C(NC(=O)NC1=O)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Core Framework

The compound retains the tetrahydropyrimidine backbone of orotic acid, featuring two ketone groups at positions 2 and 6 and a carboxylic acid at position 4 . The distinguishing feature is the substitution at position 5: a ((2-hydroxyethyl)(methyl)amino)methyl group. This side chain introduces both hydrophilic (hydroxyethyl) and lipophilic (methyl) moieties, potentially enhancing membrane permeability compared to unmodified orotic acid .

Molecular Formula and Weight

  • Formula: C₁₀H₁₄N₃O₆

  • Molecular weight: 287.24 g/mol

  • IUPAC name: 5-{[(2-Hydroxyethyl)(methyl)amino]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Synthetic Pathways

Key Intermediate: Orotic Acid Derivatives

Synthesis likely begins with orotic acid (CAS 50887-69-9), a commercially available precursor . Modifications at position 5 are achieved via nucleophilic substitution or Mannich-type reactions. For example, methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS 116393-71-6) serves as a versatile intermediate for introducing diverse substituents via Suzuki coupling or amination .

Proposed Synthesis Route

  • Protection of Carboxylic Acid: Orotic acid is esterified to its methyl ester to prevent side reactions .

  • Iodination: Position 5 is iodinated using N-iodosuccinimide (NIS) under acidic conditions .

  • Aminomethylation: The iodide undergoes nucleophilic displacement with (2-hydroxyethyl)(methyl)amine, facilitated by a palladium catalyst .

  • Deprotection: The methyl ester is hydrolyzed to regenerate the carboxylic acid .

Reaction Scheme:

Orotic acidCH₃OH/H⁺Methyl esterNIS5-Iodo derivative(2-Hydroxyethyl)(methyl)amineTarget intermediateNaOHFinal product\text{Orotic acid} \xrightarrow{\text{CH₃OH/H⁺}} \text{Methyl ester} \xrightarrow{\text{NIS}} \text{5-Iodo derivative} \xrightarrow{\text{(2-Hydroxyethyl)(methyl)amine}} \text{Target intermediate} \xrightarrow{\text{NaOH}} \text{Final product}

Physicochemical Properties

Predicted Properties

PropertyValueMethod/Reference
LogP-0.82XLOGP3
Water Solubility12.4 mg/mLESOL
pKa3.1 (carboxylic acid)ChemAxon
TPSA125.8 ŲSwissADME

The hydroxyethyl group enhances solubility relative to unsubstituted orotic acid (LogP -0.45) , while the methyl group marginally offsets this effect.

Research Gaps and Future Directions

  • Toxicological Profiles: No data exist on acute or chronic toxicity.

  • Target Identification: Computational docking studies are needed to predict interactions with DHODH or other enzymes.

  • Synthetic Optimization: Yield improvements for the aminomethylation step (current estimated yield: ~60% based on analogous reactions ).

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